molecular formula C19H19BrN2O7S2 B2994859 Methyl 6-{[(5-bromothiophen-2-yl)sulfonyl]methyl}-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 892359-21-6

Methyl 6-{[(5-bromothiophen-2-yl)sulfonyl]methyl}-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2994859
CAS No.: 892359-21-6
M. Wt: 531.39
InChI Key: RRKOZKVQPXEBRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-{[(5-bromothiophen-2-yl)sulfonyl]methyl}-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the bromothiophene, sulfonyl, and dimethoxyphenyl groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

The synthesis of Methyl 6-{[(5-bromothiophen-2-yl)sulfonyl]methyl}-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the bromothiophene derivative: This step involves the bromination of thiophene to obtain 5-bromothiophene.

    Sulfonylation: The bromothiophene derivative is then reacted with a sulfonyl chloride to introduce the sulfonyl group.

    Pyrimidine ring formation: The intermediate is then subjected to a cyclization reaction with appropriate reagents to form the tetrahydropyrimidine ring.

    Esterification: Finally, the carboxylic acid group is esterified to form the methyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Methyl 6-{[(5-bromothiophen-2-yl)sulfonyl]methyl}-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromothiophene moiety can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 6-{[(5-bromothiophen-2-yl)sulfonyl]methyl}-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Material Science: Its unique structural features make it a candidate for the development of organic semiconductors and other advanced materials.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of Methyl 6-{[(5-bromothiophen-2-yl)sulfonyl]methyl}-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The presence of the sulfonyl and bromothiophene groups may enhance its binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Methyl 6-{[(5-bromothiophen-2-yl)sulfonyl]methyl}-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with similar compounds such as:

  • Methyl 6-{[(5-chlorothiophen-2-yl)sulfonyl]methyl}-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Methyl 6-{[(5-fluorothiophen-2-yl)sulfonyl]methyl}-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

These compounds share similar structural features but differ in the halogen substituent on the thiophene ring. The differences in the halogen atoms can influence the compound’s reactivity, binding affinity, and overall biological activity, highlighting the uniqueness of the bromine-containing compound.

Properties

IUPAC Name

methyl 6-[(5-bromothiophen-2-yl)sulfonylmethyl]-4-(3,4-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O7S2/c1-27-12-5-4-10(8-13(12)28-2)17-16(18(23)29-3)11(21-19(24)22-17)9-31(25,26)15-7-6-14(20)30-15/h4-8,17H,9H2,1-3H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKOZKVQPXEBRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=C(NC(=O)N2)CS(=O)(=O)C3=CC=C(S3)Br)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.